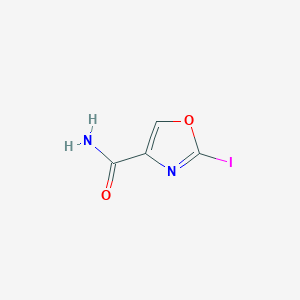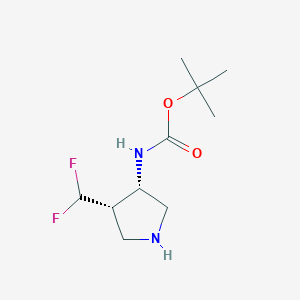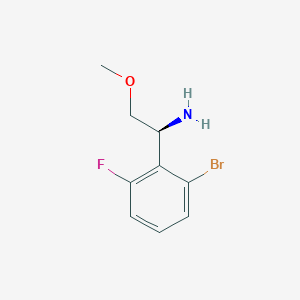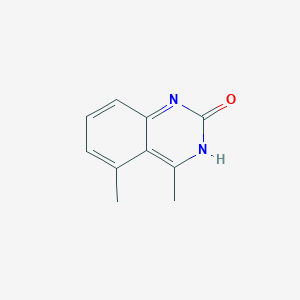
2,3-Dihydroxysuccinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxysuccinonitrile is an organic compound characterized by the presence of two hydroxyl groups and two nitrile groups attached to a succinonitrile backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxysuccinonitrile typically involves the hydroxylation of succinonitrile derivatives. One common method includes the reaction of succinonitrile with hydrogen peroxide in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. This process ensures the selective addition of hydroxyl groups to the desired positions on the succinonitrile backbone.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of environmentally benign solvents and catalysts is also emphasized to align with green chemistry principles. The scalability of this process allows for the efficient production of the compound on a large scale.
化学反応の分析
Types of Reactions: 2,3-Dihydroxysuccinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diamines.
Substitution: Formation of ethers or esters.
科学的研究の応用
2,3-Dihydroxysuccinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dihydroxysuccinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis.
類似化合物との比較
2,3-Dihydroxybenzoic acid: Shares the hydroxyl groups but differs in the presence of a carboxylic acid group instead of nitriles.
2,3-Dihydroquinazolinone: Contains a similar dihydroxy structure but with a quinazolinone backbone.
特性
分子式 |
C4H4N2O2 |
|---|---|
分子量 |
112.09 g/mol |
IUPAC名 |
2,3-dihydroxybutanedinitrile |
InChI |
InChI=1S/C4H4N2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H |
InChIキー |
RNYXHSLVKXGAFG-UHFFFAOYSA-N |
正規SMILES |
C(#N)C(C(C#N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)





